7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine
Description
Properties
CAS No. |
923282-75-1 |
|---|---|
Molecular Formula |
C7H6Cl2N4 |
Molecular Weight |
217.05 g/mol |
IUPAC Name |
7-chloro-1-(2-chloroethyl)pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H6Cl2N4/c8-1-2-13-6-5(3-12-13)10-4-11-7(6)9/h3-4H,1-2H2 |
InChI Key |
ZTSAHFSNLLWFPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C2=C1N=CN=C2Cl)CCCl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine generally involves:
- Construction of the pyrazolo[4,3-d]pyrimidine ring system.
- Introduction of chlorine atoms at specific positions, notably at the 7-position on the ring.
- Alkylation at the N-1 position with a 2-chloroethyl moiety.
The key challenge is achieving regioselective substitution and maintaining the stability of the chloroethyl group during synthesis.
Stepwise Preparation Approaches
Preparation of the Pyrazolo[4,3-d]pyrimidine Core
The pyrazolo[4,3-d]pyrimidine core can be synthesized by condensation reactions involving appropriate precursors such as formamidine salts and dichloro-substituted acrylonitriles or related intermediates. For example, a related pyrimidine derivative, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is prepared by condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate, followed by cyclization with formamidine salts under controlled temperature and basic conditions. These conditions include dropwise addition at 0-50 °C, followed by heating at 50-110 °C to promote elimination of hydrogen chloride and ring closure, yielding the chlorinated heterocycle with high purity and yield.
Alkylation with 2-Chloroethyl Group at N-1 Position
The N-1 alkylation with a 2-chloroethyl substituent is commonly performed by nucleophilic substitution reactions. A typical method involves reacting the 4-amino or 4-chloro pyrazolo[4,3-d]pyrimidine core with 1-(2-chloroethyl)piperidine or similar chloroethyl reagents in polar aprotic solvents such as dimethylformamide (DMF) under basic conditions (e.g., sodium hydride or potassium tert-butoxide). The reaction is conducted at low to room temperature over several hours to ensure regioselective substitution at the N-1 position without affecting other sensitive sites.
Representative Synthetic Procedure (Adapted)
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Core synthesis | 2-methyl-3,3-dichloroacrylonitrile, trimethyl orthoformate, formamidine acetate, sodium methoxide | Methanol, 30-70 °C, 6-12 h | ~90 | High purity, one-pot cyclization |
| 7-Chlorination | Phosphorus oxychloride, DMF | Reflux, 5-12 h | 70-75 | Efficient chlorination |
| N-1 Alkylation | 1-(2-chloroethyl)piperidine, NaH or KOtBu, DMF | 0 °C to RT, 18 h | 45-70 | Regioselective substitution |
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dechlorinated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazolopyrimidines, dechlorinated derivatives, and coupled products with various functional groups.
Scientific Research Applications
7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of kinase inhibitors and other targeted therapies.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases, which play a crucial role in cell signaling and regulation.
Pathways Involved: It interferes with signaling pathways involved in cell proliferation, apoptosis, and DNA repair, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Pyrazolo[4,3-d]pyrimidine Derivatives
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Physicochemical and Crystallographic Insights
- Planarity and Stability: The pyrazolo[4,3-d]pyrimidine core is highly planar, as seen in crystal structures (r.m.s. deviation: 0.0071 Å for pyrazolo[3,4-d]pyrimidinone derivatives). This planarity facilitates π-π stacking in biological targets .
- Hydrogen Bonding : Strong N–H⋯O interactions stabilize the crystal lattice of 1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, while weak C–H⋯Cl interactions further consolidate packing .
Key Research Findings and Trends
Substituent-Driven Bioactivity :
- Electron-withdrawing groups (e.g., CF₃, Cl) at position 5 or 7 enhance metabolic stability and target binding .
- Bulky substituents at N1 (e.g., phenyl, 2-chloroethyl) may improve pharmacokinetic profiles by reducing enzymatic degradation .
Synthetic Challenges :
- Chlorination at position 7 is achieved efficiently using POCl₃, but regioselectivity remains a challenge in polysubstituted analogs .
Clinical Relevance: Pyrazolo[4,3-d]pyrimidine scaffolds are structurally related to sildenafil (Viagra™), which targets phosphodiesterase-4.
Biological Activity
7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C₅H₄Cl₂N₄
- CAS Number : 923282-64-8
- Molecular Weight : 191.02 g/mol
- Storage Conditions : Refrigerated environment recommended for stability.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. Research indicates that this compound may exert its effects through:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Several studies have shown that derivatives of pyrazolo[4,3-d]pyrimidine exhibit potent inhibition against various CDKs, which are crucial for cell cycle regulation. For instance, compounds related to this structure have demonstrated IC50 values in the low micromolar range against CDK2 and CDK7 .
Anticancer Efficacy
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Below is a summary of findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.46 | CDK inhibition and apoptosis induction |
| HCT-116 (Colon Cancer) | 0.79 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | < 1 | DNA binding affinity and apoptosis |
| U-87MG (Glioma) | 0.36 | Inhibition of Aurora-A kinase |
These results indicate a promising anticancer profile, with significant potency observed across multiple cell lines.
Study 1: In Vitro Cytotoxicity
A study conducted by Reddy et al. synthesized various pyrazolo[4,3-d]pyrimidine derivatives, including the target compound. The study reported that the compound exhibited notable cytotoxicity against MCF-7 and HCT-116 cells, with IC50 values of 0.46 µM and 0.79 µM respectively. The mechanism was linked to the inhibition of key regulatory proteins involved in cell division .
Study 2: In Vivo Efficacy
In an in vivo model using mice bearing tumor xenografts, administration of the compound resulted in a significant increase in lifespan compared to control groups treated with standard chemotherapy agents like fluorouracil. The treatment group showed a lifespan increase of approximately 42.86%, indicating potential for further development as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a pyrazolo[3,4-d]pyrimidine core. Introduce the 2-chloroethyl group via nucleophilic substitution or alkylation. For example, react 7-chloro-1H-pyrazolo[4,3-d]pyrimidine with 2-chloroethyl chloride in dimethylformamide (DMF) with anhydrous sodium acetate as a base .
- Step 2 : Optimize yield by varying solvents (e.g., DMF vs. THF), temperature (reflux at 80–100°C), and stoichiometry. Monitor purity via HPLC or TLC.
- Critical Note : Ensure inert conditions (argon/nitrogen) to prevent side reactions with moisture-sensitive intermediates .
Q. How is the molecular structure of this compound validated, and what crystallographic parameters are typical?
- Methodology :
- Use single-crystal X-ray diffraction (SCXRD) to determine bond lengths, angles, and planarity. For pyrazolo[3,4-d]pyrimidine analogs, expect:
- Planarity : RMS deviation < 0.01 Å for fused rings.
- Hydrogen bonding : Strong N–H⋯O interactions (e.g., N–H distance ~1.86 Å) .
- Compare with computational models (DFT) to validate electronic properties. Tools like WebMO or Gaussian are recommended .
Q. What biological activities are associated with this compound, and how are assays designed to evaluate them?
- Methodology :
- Antitumor assays : Use cell lines (e.g., HeLa, MCF-7) to assess proliferation inhibition via MTT assays. IC₅₀ values are typically reported .
- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR2) using enzymatic assays with ATP-competitive binding protocols .
- Controls : Include reference inhibitors (e.g., staurosporine) and validate with Western blotting for downstream signaling markers .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts like dechlorinated derivatives?
- Methodology :
- Byproduct analysis : Use LC-MS to identify impurities (e.g., 1H-pyrazolo[4,3-d]pyrimidine from Cl loss).
- Optimization :
- Reduce reaction time to <12 hours.
- Add radical scavengers (e.g., BHT) to prevent free-radical side reactions.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodology :
- Purity verification : Re-analyze compound batches via NMR and HRMS. Impurities as low as 5% can skew IC₅₀ values .
- Assay conditions : Standardize cell culture media (e.g., FBS concentration) and incubation times.
- Structural analogs : Compare activity with derivatives (e.g., 1-methyl or 1-isopropyl variants) to identify substituent effects .
Q. What computational strategies predict binding modes of this compound with kinase targets?
- Methodology :
- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets. Focus on chloroethyl group positioning near hydrophobic residues (e.g., Phe in EGFR) .
- MD simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bond occupancy .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
